molecular formula C10H9NO2 B1423233 Methyl 3-cyano-5-methylbenzoate CAS No. 1082041-26-6

Methyl 3-cyano-5-methylbenzoate

Cat. No.: B1423233
CAS No.: 1082041-26-6
M. Wt: 175.18 g/mol
InChI Key: DDSSBTFUXKHHSA-UHFFFAOYSA-N
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Description

Methyl 3-cyano-5-methylbenzoate is an organic compound with the molecular formula C10H9NO2. It is a derivative of benzoic acid, characterized by the presence of a cyano group at the third position and a methyl group at the fifth position on the benzene ring, with a methyl ester functional group. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-cyano-5-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 3-cyano-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyano-5-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or amines can be used under mild conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products:

    Nucleophilic Substitution: Formation of substituted amides or other nitrogen-containing compounds.

    Reduction: Formation of 3-amino-5-methylbenzoate.

    Hydrolysis: Formation of 3-cyano-5-methylbenzoic acid and methanol.

Scientific Research Applications

Methyl 3-cyano-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-cyano-5-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, participating in various biochemical reactions.

Comparison with Similar Compounds

    Methyl 3-cyano-4-methylbenzoate: Similar structure but with the methyl group at the fourth position.

    Methyl 3-cyano-2-methylbenzoate: Similar structure but with the methyl group at the second position.

    Methyl 3-cyano-5-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: Methyl 3-cyano-5-methylbenzoate is unique due to the specific positioning of the cyano and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to distinct properties and applications compared to its analogs.

Properties

IUPAC Name

methyl 3-cyano-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-3-8(6-11)5-9(4-7)10(12)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSSBTFUXKHHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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